4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with an amino group, a difluoromethoxyphenyl group, and a thiol group
Mechanism of Action
Target of Action
The primary target of the compound 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is the enzyme β-secretase (BACE) . BACE is a key enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of individuals with Alzheimer’s disease .
Mode of Action
The compound acts as an inhibitor of BACE . By binding to the active site of the enzyme, it prevents the cleavage of amyloid precursor protein (APP) into β-amyloid peptides . This inhibition disrupts the production of β-amyloid peptides, thereby reducing their accumulation in the brain .
Biochemical Pathways
The inhibition of BACE affects the amyloidogenic pathway . Normally, APP is cleaved by BACE to produce β-amyloid peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer’s disease . By inhibiting BACE, the compound reduces the production of β-amyloid peptides, thereby potentially slowing the progression of Alzheimer’s disease .
Result of Action
The molecular effect of the compound’s action is the reduction in β-amyloid peptide production . On a cellular level, this could potentially lead to a decrease in the formation of β-amyloid plaques in the brain . Clinically, this may result in a slowing of the cognitive decline observed in Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Difluoromethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a difluoromethoxybenzene derivative reacts with the triazole intermediate.
Amination and Thiolation: The final steps involve introducing the amino and thiol groups through reactions with suitable amines and thiolating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it useful in treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the difluoromethoxy group, which may affect its reactivity and biological activity.
5-(4-difluoromethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but without the amino group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the difluoromethoxyphenyl group and the amino group in 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol provides a unique combination of electronic and steric effects. This makes it particularly versatile for various chemical reactions and enhances its potential as a pharmacophore in drug design.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
4-amino-3-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4OS/c10-8(11)16-6-3-1-5(2-4-6)7-13-14-9(17)15(7)12/h1-4,8H,12H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTJNXUVTIRIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735322-54-0 |
Source
|
Record name | 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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